molecular formula C9H17NO2 B8750346 Ethyl 4-methylpiperidine-3-carboxylate

Ethyl 4-methylpiperidine-3-carboxylate

Cat. No. B8750346
M. Wt: 171.24 g/mol
InChI Key: RHZNGIWPRAAMNE-UHFFFAOYSA-N
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Patent
US08361962B2

Procedure details

A Parr bottle was charged with ethyl-4-methylnicotinoate (5.01 g, 30.32 mmol), L-(+)-tartaric acid (4.67 g, 31.2 mmoL) and platinum oxide (Adams catalyst, 827 mg). The material was taken up in absolute ethanol (100 mL) and shaken on the PARR overnight under hydrogen atmosphere (50 psi). The material was filtered through a plug of celite, and the filtrate was concentrated on the rotovap such that about 85% of the solvent was removed. The remainder was taken up in ethyl acetate (120 mL) and aqueous saturated sodium bicarbonate solution (120 mL) and shaken in a separatory funnel. The ethyl acetate phase was collected. The aqueous phase was treated with 2N sodium hydroxide solution (25 mL) and shaken with ethyl acetate (100 mL). The ethyl acetate phase was collected and the aqueous phase back extracted with ethyl acetate (100 mL). The organic phases were combined, dried (MgSO4), filtered and stripped to provide 4.7 g of (+/−)-4-methyl-piperidine-3-carboxylic acid ethyl ester as a mobile yellow oil. MS (M+H)+=172.
Name
ethyl-4-methylnicotinoate
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
827 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[N:7][CH:6]=1)[CH3:2].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O>C(O)C.[Pt]=O>[CH2:1]([O:3][C:4]([CH:5]1[CH:10]([CH3:11])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:12])[CH3:2]

Inputs

Step One
Name
ethyl-4-methylnicotinoate
Quantity
5.01 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC=C1C)=O
Name
Quantity
4.67 g
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Name
Quantity
827 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
shaken on the PARR overnight under hydrogen atmosphere (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The material was filtered through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on the rotovap such that about 85% of the solvent
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
aqueous saturated sodium bicarbonate solution (120 mL) and shaken in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was collected
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with 2N sodium hydroxide solution (25 mL)
STIRRING
Type
STIRRING
Details
shaken with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase back extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1CNCCC1C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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